molecular formula C18H20N2O3S B5887796 methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate

methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate

Cat. No. B5887796
M. Wt: 344.4 g/mol
InChI Key: IYQYUSIMCJCILI-UHFFFAOYSA-N
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Description

Methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate, also known as MBAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. It has also been shown to modulate the immune system, potentially enhancing the body's ability to fight off infections and diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is its broad-spectrum activity against cancer cells and microorganisms, making it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, its potential toxicity and side effects need to be further evaluated before it can be considered for clinical use.

Future Directions

There are several future directions for research on methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate, including the development of new synthetic methods to improve its yield and purity, the evaluation of its potential as a drug candidate for the treatment of cancer and infectious diseases, and the exploration of its mechanism of action and potential side effects. Additionally, the development of new derivatives and analogs of this compound may lead to the discovery of even more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising chemical compound with significant potential for scientific research and drug development. Its broad-spectrum activity against cancer cells and microorganisms, as well as its potential to modulate the immune system, make it a valuable candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential toxicity before it can be considered for clinical use.

Synthesis Methods

Methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate can be synthesized through a multistep process involving the reaction of 3-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with 4-bromoacetophenone. The final step involves the reaction of the intermediate product with methyl iodide. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

Methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

methyl 2-[4-[(3-methoxyphenyl)methylcarbamothioylamino]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-22-16-5-3-4-14(10-16)12-19-18(24)20-15-8-6-13(7-9-15)11-17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQYUSIMCJCILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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